4-Penten-1-one, 1-(1H-indol-3-yl)-
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Overview
Description
1-(1H-indol-3-yl)pent-4-en-1-one is a chemical compound that features an indole ring structure attached to a pentenone chain. The indole ring is a common structural motif in many natural and synthetic compounds, known for its biological activity and presence in various pharmacologically active molecules.
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . This method is known for its rapid reaction time and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(1H-indol-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pentenone chain, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1H-indol-3-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The indole ring structure is known for its biological activity, making this compound a valuable tool in studying biological processes and developing bioactive molecules.
Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, including cannabinoid receptors (CB1 and CB2). This interaction can modulate various physiological processes, such as pain perception, inflammation, and immune response .
Comparison with Similar Compounds
1-(1H-indol-3-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one: This compound also features an indole ring and a pentenone chain but with additional methyl groups, which may alter its biological activity and chemical properties.
MDMB-4en-PINACA: A synthetic cannabinoid receptor agonist with a similar indole structure but different functional groups, leading to distinct pharmacological effects.
The uniqueness of 1-(1H-indol-3-yl)pent-4-en-1-one lies in its specific structural features and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65083-46-7 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)pent-4-en-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-3-8-13(15)11-9-14-12-7-5-4-6-10(11)12/h2,4-7,9,14H,1,3,8H2 |
InChI Key |
QKUXDNDHXAHNTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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